molecular formula C20H22O5 B12389382 Kadsurenin B

Kadsurenin B

Cat. No.: B12389382
M. Wt: 342.4 g/mol
InChI Key: ARFBOYDNJXQGTO-MZERNFPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsurenin B involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the bicyclo(3,2,1) octanoid neolignan structure through a series of cyclization and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it is likely to involve large-scale extraction from Piper kadsura plants, followed by purification processes such as chromatography. Advances in synthetic organic chemistry may also allow for the scalable synthesis of this compound in the future .

Chemical Reactions Analysis

Types of Reactions

Kadsurenin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Kadsurenin B has a broad spectrum of scientific research applications:

    Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in neuroprotection, anti-inflammation, and antimicrobial activities.

Mechanism of Action

Kadsurenin B exerts its effects primarily through antagonism of the platelet-activating factor receptor. This interaction inhibits platelet aggregation and reduces inflammation. Additionally, this compound’s antioxidant properties help protect cells from oxidative stress, contributing to its neuroprotective and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Kadsurenin C
  • Kadsurenin K
  • Kadsurenin L
  • Kadsurenon
  • Acuminatin
  • Licarin A

Uniqueness

Kadsurenin B is unique due to its specific bicyclo(3,2,1) octanoid neolignan structure, which contributes to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader range of activities, particularly in neuroprotection and anti-inflammatory effects .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1

InChI Key

ARFBOYDNJXQGTO-MZERNFPUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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